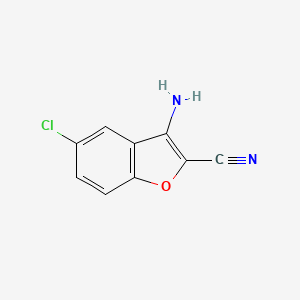
3-Amino-5-chlorobenzofuran-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-chlorobenzofuran-2-carbonitrile is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s molecular formula is C9H5ClN2O, and it has a molecular weight of 192.6 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chlorobenzofuran-2-carbonitrile typically involves the reaction of benzofuran-3(2H)-one with a POCl3-DMF complex in DMF solution, followed by treatment with hydroxylamine hydrochloride . This method is based on the Vilsmeier-Haack-Arnold reaction, which is a well-known procedure for the formation of carbonitriles from ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-chlorobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzofuran ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include POCl3, DMF, and hydroxylamine hydrochloride . Reaction conditions typically involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives.
Applications De Recherche Scientifique
3-Amino-5-chlorobenzofuran-2-carbonitrile has several scientific research applications, including:
Mécanisme D'action
benzofuran derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes . The specific molecular targets and pathways for 3-Amino-5-chlorobenzofuran-2-carbonitrile would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Amino-5-chlorobenzofuran-2-carbonitrile include other benzofuran derivatives, such as:
- 5-Chlorobenzofuran-2-carboxamide
- 3-Amino-5-bromobenzofuran-2-carbonitrile
- 3-Amino-5-fluorobenzofuran-2-carbonitrile
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H5ClN2O |
|---|---|
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
3-amino-5-chloro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-5-1-2-7-6(3-5)9(12)8(4-11)13-7/h1-3H,12H2 |
Clé InChI |
SKKAJKWAGIDMDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=C(O2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)
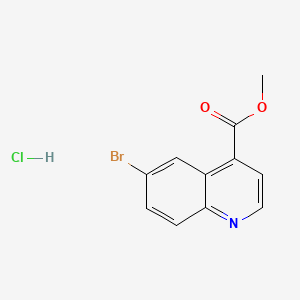
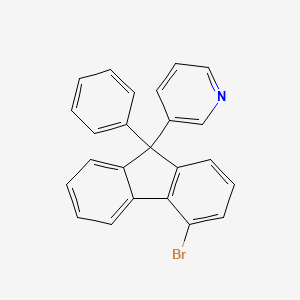
![3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)
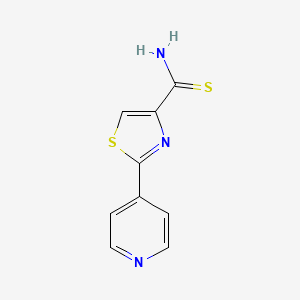
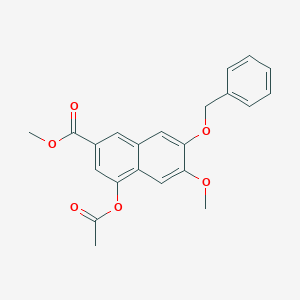
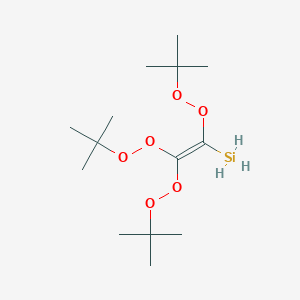
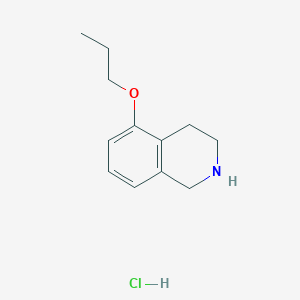
![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
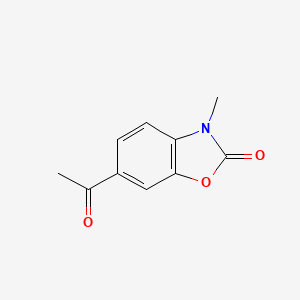
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

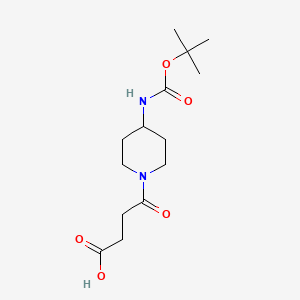
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)
